N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide
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Overview
Description
“N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Scientific Research Applications
Anticancer Activity
N'-(4,5-Dimethyl-1,3-Benzothiazol-2-yl)thiophene-2-carbohydrazide derivatives have been synthesized and evaluated for their anticancer properties. A study by Osmaniye et al. (2018) synthesized new Benzothiazole (BT) acylhydrazone derivatives to investigate their anticancer activity. The compounds showed promising cytotoxic activities against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cell lines, indicating their potential as anticancer agents (Osmaniye et al., 2018).
Corrosion Inhibition
The derivatives of this compound have also been studied for their application as corrosion inhibitors. Hu et al. (2016) synthesized Benzothiazole derivatives to study their corrosion inhibiting effects against steel in acidic solutions. The study found that these compounds provided significant protection against corrosion, demonstrating their utility as corrosion inhibitors in industrial applications (Hu et al., 2016).
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for the synthesis of a variety of heterocyclic compounds. Research by Gladkov et al. (2014) explored the vibrational spectroscopy of a potential antibacterial agent derived from this compound, demonstrating its role in the synthesis of new molecular structures with potential biological activity (Gladkov et al., 2014).
Molecular Docking and Biological Evaluation
The compound and its derivatives have been subject to molecular docking studies to assess their biological activities. Karrouchi et al. (2020) synthesized and characterized new derivatives and evaluated their in vitro antidiabetic and antioxidant activities, showcasing the compound's potential in developing new therapeutic agents (Karrouchi et al., 2020).
Future Directions
Benzothiazoles, including “N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide”, have great potential in drug design due to their high biological and pharmacological activity . They are considered modern trends in synthesizing biologically active and industrially demanded compounds . Therefore, the future directions of this compound could be in the development of new drugs and materials .
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-8-5-6-10-12(9(8)2)15-14(20-10)17-16-13(18)11-4-3-7-19-11/h3-7H,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLDPUYGIQCQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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